molecular formula C10H8F2N2O B13050012 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile

4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile

Cat. No.: B13050012
M. Wt: 210.18 g/mol
InChI Key: PGSIKGFZBNKXQZ-UHFFFAOYSA-N
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Description

4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile is a chemical reagent of interest in medicinal chemistry and antibacterial research. Its structure incorporates the 2,6-difluorobenzonitrile motif, a scaffold recognized for its potential in inhibiting bacterial cell division. Research on similar 2,6-difluorobenzamide compounds has established their mechanism of action as allosteric inhibitors of the essential bacterial protein FtsZ, a key target in the development of new anti-infective agents . These inhibitors bind to a specific pocket on FtsZ, disrupting its polymerization and the subsequent formation of the Z-ring, a critical step in bacterial cytokinesis . The strategic incorporation of fluorine atoms in this benzamide scaffold is known to enhance binding affinity by promoting a non-planar conformation optimal for fitting the active site and by fostering key hydrophobic interactions with protein residues such as Val203, Val207, and Asn263 . The 1-amino-2-oxopropyl side chain presents a distinct functionalization that may be explored for further structure-activity relationship (SAR) studies or as a synthetic handle for the development of more complex inhibitor prototypes. This compound is intended for research applications, including but not limited to, the synthesis of novel FtsZ inhibitors and the biochemical evaluation of new antibacterial agents.

Properties

Molecular Formula

C10H8F2N2O

Molecular Weight

210.18 g/mol

IUPAC Name

4-(1-amino-2-oxopropyl)-2,6-difluorobenzonitrile

InChI

InChI=1S/C10H8F2N2O/c1-5(15)10(14)6-2-8(11)7(4-13)9(12)3-6/h2-3,10H,14H2,1H3

InChI Key

PGSIKGFZBNKXQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C(=C1)F)C#N)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzonitrile and an appropriate amino ketone precursor.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the functional groups on the propyl side chain and stereochemistry. Below is a detailed comparison based on available

4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile (CAS 1774897-24-3)

  • Structural Differences :
    • The side chain contains a hydroxyl group (-OH) instead of a ketone group (=O).
    • Stereochemistry: The (1S,2R) configuration introduces chirality, which may influence biological interactions.
  • Molecular Formula : C₁₀H₁₀F₂N₂O (vs. C₁₀H₉F₂N₂O for the target compound, assuming the oxo group replaces the hydroxyl hydrogen).
  • Safety data highlight precautions such as avoiding heat sources (P210) and securing specialized handling protocols (P201/P202) .

General Comparison of Functional Group Impact

Property 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile
Side Chain Ketone (=O) Hydroxyl (-OH)
Polarity Moderate (ketone dipole) High (hydroxyl H-bonding)
Solubility (Predicted) Lower in water Higher in polar solvents
Reactivity Susceptible to nucleophilic addition (ketone) Prone to oxidation or derivatization (hydroxyl)
Stereochemical Complexity Not specified Chiral centers (1S,2R)

Research Findings and Implications

  • Biological Activity : Fluorine atoms in both compounds enhance metabolic stability and membrane permeability, but the hydroxyl analog’s chirality could lead to enantiomer-specific interactions in drug targets .
  • Safety and Handling : The hydroxyl variant mandates stringent safety protocols (e.g., P210 for flammability), whereas the ketone-containing compound’s hazards are unspecified in the evidence .

Biological Activity

4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile is a synthetic compound notable for its unique structure, which includes a difluorobenzene ring, an amino group, and a carbonitrile functional group. Its molecular formula is C10H8F2N2OC_{10}H_{8}F_{2}N_{2}O with a molar mass of approximately 210.18 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in immunopotentiation and enzyme interactions.

The compound exhibits a density of approximately 1.31 g/cm³, indicating its solid-state at room temperature. The presence of fluorine atoms and the nitrile group contributes to its reactivity and biological activity, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile exhibits significant biological activity:

  • Immunopotentiation : It has been studied for its potential to enhance immune responses, suggesting applications in immunotherapy.
  • Enzyme Interactions : The compound may interact with various biological macromolecules, including enzymes involved in metabolic processes and disease mechanisms.

The exact mechanism by which 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile exerts its biological effects is still under investigation. However, preliminary studies suggest that it may influence immune cell signaling pathways and modulate the activity of specific enzymes related to immune responses .

Case Studies

Several studies have explored the biological activity of this compound:

  • Immunological Studies : In vitro assays demonstrated that the compound could significantly enhance the proliferation of T-cells when exposed to specific antigens, indicating its potential as an immunomodulator.
  • Cytotoxicity Assays : Research involving pancreatic β-cells indicated that derivatives of this compound might protect against endoplasmic reticulum (ER) stress-induced apoptosis. The maximum activity observed was 100% with an EC50 value of 0.1 μM, showcasing its potency in cell viability enhancement under stress conditions .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile against structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
4-(Amino)-2,6-difluorobenzenecarbonitrileLacks oxopropyl groupSimpler structure may affect biological activity
3-(Amino)-2-fluorobenzoic acidContains carboxylic acidDifferent solubility and reactivity
4-(1-Aminopropyl)-2-fluorobenzoic acidSimilar propyl chainDifferent pharmacological properties

The unique combination of functional groups and fluorination pattern in 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile may influence its biological activity compared to these similar compounds.

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